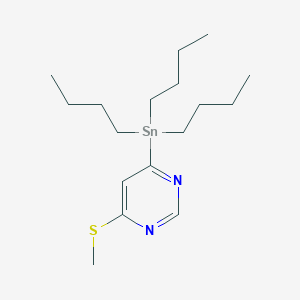
4-(Methylthio)-6-(tributylstannyl)pyrimidine
概要
説明
4-(Methylthio)-6-(tributylstannyl)pyrimidine is a chemical compound with the molecular formula C17H32N2SSn. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-6-(tributylstannyl)pyrimidine typically involves the introduction of the methylthio and tributylstannyl groups onto the pyrimidine ring. One common method is the Stille coupling reaction, which involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst. The reaction conditions often include:
Reagents: Organotin compound (tributylstannyl derivative), organic halide, palladium catalyst.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Typically conducted at room temperature to 80°C.
Time: Reaction times can vary from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(Methylthio)-6-(tributylstannyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation of the methylthio group.
Nucleophiles: For substitution reactions.
Major Products
Substituted Pyrimidines: Resulting from substitution reactions.
Sulfoxides and Sulfones: From oxidation of the methylthio group.
Coupled Products: From cross-coupling reactions.
科学的研究の応用
4-(Methylthio)-6-(tributylstannyl)pyrimidine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Employed in the development of new materials with specific properties.
Catalysis: Acts as a catalyst in the production of polyurethane elastomers.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique chemical properties.
作用機序
The mechanism of action of 4-(Methylthio)-6-(tributylstannyl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The methylthio group can undergo oxidation, while the tributylstannyl group can participate in coupling reactions. These properties make it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
2-(Methylthio)-4-(tributylstannyl)pyrimidine: Similar structure but with different substitution pattern.
4-(Methylthio)aniline: Contains a methylthio group but lacks the pyrimidine ring.
3,4-Bis(tributylstannyl)furan: Contains tributylstannyl groups but with a furan ring instead of pyrimidine.
Uniqueness
4-(Methylthio)-6-(tributylstannyl)pyrimidine is unique due to the combination of the methylthio and tributylstannyl groups on the pyrimidine ring, which imparts distinct reactivity and versatility in chemical synthesis compared to other similar compounds.
特性
IUPAC Name |
tributyl-(6-methylsulfanylpyrimidin-4-yl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2S.3C4H9.Sn/c1-8-5-2-3-6-4-7-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHCAMSGCYZLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=NC(=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2SSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2806694.png)

![N-(naphtho[2,1-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2806699.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2806700.png)
![2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride](/img/structure/B2806702.png)

![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2806704.png)
![1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2806705.png)


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2806709.png)
![1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B2806710.png)
![4-[Methyl-(3-methyl-thiophene-2-carbonyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2806711.png)
![N-[4-[Methyl(methylcarbamoyl)amino]phenyl]prop-2-enamide](/img/structure/B2806714.png)
